An In-depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene: Properties, Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene: Properties, Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 1,4-Bis(bromoacetoxy)-2-butene. This bifunctional molecule, characterized by a central carbon-carbon double bond and two terminal bromoacetoxy groups, serves as a versatile reagent in organic synthesis and a potent crosslinking agent. Its unique structural features make it a subject of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, provides a detailed synthetic protocol, explores its chemical reactivity with a focus on nucleophilic substitution, and discusses its established and potential applications, particularly in the context of bioconjugation and as a potential therapeutic agent. Safety and handling precautions are also detailed to ensure its proper use in a laboratory setting.
Introduction
1,4-Bis(bromoacetoxy)-2-butene, also known by its CAS Registry Number 20679-58-7, is a diester featuring a butene backbone with bromoacetoxy groups at the 1 and 4 positions.[1] The presence of two reactive bromoacetyl moieties classifies it as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophiles. The central double bond introduces conformational rigidity and can influence the spacing and orientation of the reactive termini.
This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of 1,4-Bis(bromoacetoxy)-2-butene in their experimental designs.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Bis(bromoacetoxy)-2-butene is presented in Table 1. The compound is a liquid at room temperature, with a density significantly higher than water.[2][3] It is important to note that while some properties have been experimentally determined, others are estimated and should be used as a guide.
Table 1: Physicochemical Properties of 1,4-Bis(bromoacetoxy)-2-butene
| Property | Value | Source(s) |
| CAS Number | 20679-58-7 | [1][4] |
| Molecular Formula | C₈H₁₀Br₂O₄ | [3] |
| Molecular Weight | 329.97 g/mol | [3] |
| Appearance | Light red-yellow to dark brown oily liquid | [2][5] |
| Density | 1.77 g/cm³ | [2][3] |
| Boiling Point | 372.9 °C at 760 mmHg (estimated) | [5] |
| Melting Point | < -20 °C | [5] |
| Flash Point | 179.3 °C (estimated) | [5] |
| Solubility | Soluble in many organic solvents. | |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Spectroscopic Characterization
Synthetic Protocol
The synthesis of 1,4-Bis(bromoacetoxy)-2-butene is typically achieved through the esterification of 2-butene-1,4-diol with a bromoacetylating agent. A common and effective method involves the reaction of cis- or trans-2-butene-1,4-diol with bromoacetyl bromide in an aprotic solvent.
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Caption: Workflow for the synthesis of 1,4-Bis(bromoacetoxy)-2-butene.
Experimental Protocol: Synthesis of 1,4-Bis(bromoacetoxy)-2-butene
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butene-1,4-diol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
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Addition of Base: Add a suitable base, such as pyridine or triethylamine (2.2 eq), to the solution to act as a scavenger for the hydrobromic acid byproduct.
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Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (2.2 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-Bis(bromoacetoxy)-2-butene.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals for the olefinic protons of the butene backbone and the methylene protons of the bromoacetoxy groups. The olefinic protons (-CH=CH-) would likely appear as a multiplet in the range of δ 5.5-6.0 ppm. The methylene protons adjacent to the ester oxygen (-OCH₂-) would be deshielded and are expected to appear as a doublet around δ 4.7-4.9 ppm. The methylene protons of the bromoacetyl group (-COCH₂Br) would be the most deshielded aliphatic protons, appearing as a singlet around δ 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, the olefinic carbons, the methylene carbons of the butene backbone, and the methylene carbon of the bromoacetyl group. The carbonyl carbon (C=O) is expected in the δ 165-170 ppm region. The olefinic carbons (-CH=CH-) would likely appear around δ 125-135 ppm. The methylene carbon adjacent to the ester oxygen (-OCH₂-) is expected in the δ 60-65 ppm range, and the methylene carbon of the bromoacetyl group (-CH₂Br) would be found around δ 25-30 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, typically in the range of 1735-1750 cm⁻¹. A C-O stretching band for the ester linkage is also expected between 1150 and 1250 cm⁻¹. The C=C stretch of the butene backbone may be weak or absent due to symmetry. C-H stretching and bending vibrations will also be present.
Reactivity and Mechanism
The reactivity of 1,4-Bis(bromoacetoxy)-2-butene is primarily dictated by the two bromoacetoxy groups, which are susceptible to nucleophilic substitution. The bromine atom is a good leaving group, making the α-carbon of the acetyl group electrophilic.
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Caption: General mechanism of nucleophilic substitution on 1,4-Bis(bromoacetoxy)-2-butene.
This bifunctional nature allows it to act as a crosslinking agent, reacting with two nucleophilic sites to form a covalent bridge. The distance and geometry of this bridge are defined by the 2-butene spacer.
Common nucleophiles that react with 1,4-Bis(bromoacetoxy)-2-butene include:
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Amines: Primary and secondary amines readily displace the bromide to form aminoacetate esters.
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Thiols: Thiol groups, such as those in cysteine residues of proteins, are excellent nucleophiles for this reaction, forming stable thioether bonds.
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Hydroxides: Under basic conditions, hydrolysis of the bromoacetyl group can occur.
The reaction proceeds via a typical Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon were chiral (which it is not in this case).
Applications
The unique properties of 1,4-Bis(bromoacetoxy)-2-butene lend it to a variety of applications, particularly where crosslinking or bifunctional alkylation is desired.
Biocidal and Slimicidal Agent
1,4-Bis(bromoacetoxy)-2-butene has been utilized as a biocide and slimicide, particularly in industrial water treatment processes such as in paper mills.[3] Its ability to react with nucleophilic functional groups in the proteins and enzymes of microorganisms contributes to its antimicrobial activity.
Crosslinking Agent in Polymer and Materials Science
As a bifunctional molecule, it can be used as a crosslinking agent in the synthesis of polymers. By reacting with functional groups on polymer chains, it can create a network structure, thereby modifying the mechanical and thermal properties of the material.
Intermediate in Organic Synthesis
The reactivity of the bromoacetyl groups makes 1,4-Bis(bromoacetoxy)-2-butene a useful intermediate for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized materials.
Potential in Drug Development and Chemical Biology
The bifunctional alkylating nature of 1,4-Bis(bromoacetoxy)-2-butene suggests its potential as a tool in drug development and chemical biology.
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Protein Crosslinking: Its ability to react with nucleophilic amino acid residues, such as cysteine and lysine, makes it a candidate for use as a protein crosslinking agent to study protein-protein interactions or to stabilize protein structures.
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Potential Anticancer Agent: Bifunctional alkylating agents are a known class of anticancer drugs that act by crosslinking DNA, leading to apoptosis in rapidly dividing cancer cells. While specific studies on the anticancer activity of 1,4-Bis(bromoacetoxy)-2-butene are not widely reported, its structural similarity to other bifunctional alkylating agents suggests this as a potential area of investigation.
Safety and Handling
1,4-Bis(bromoacetoxy)-2-butene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
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First Aid:
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Immediately wash off with soap and plenty of water.
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Eye Contact: Rinse with plenty of water for at least 15 minutes.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,4-Bis(bromoacetoxy)-2-butene is a versatile bifunctional reagent with established applications as a biocide and potential for use in polymer chemistry, organic synthesis, and the life sciences. Its ability to act as a crosslinking agent makes it a valuable tool for researchers. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. Further research into its applications, particularly in the realm of medicinal chemistry as a targeted covalent inhibitor or a DNA crosslinking agent, could unveil new therapeutic opportunities.
References
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